molecular formula C17H24N6O B1662327 K579 CAS No. 440100-64-1

K579

Cat. No.: B1662327
CAS No.: 440100-64-1
M. Wt: 328.4 g/mol
InChI Key: JERPHRNGJBSFAP-AWEZNQCLSA-N
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Description

K 579, also known by its chemical name (2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potent and orally active inhibitor of dipeptidyl peptidase IV. This enzyme plays a crucial role in glucose metabolism, making K 579 a significant compound in the study and treatment of diabetes. It has been shown to inhibit dipeptidyl peptidase IV in various species, including rats, canines, humans, and monkeys .

Mechanism of Action

K-579, also known as 74P4VV90RU, DPP IV Inhibitor, K 579, or Unii-74P4VV90RU, is a potent and orally active dipeptidyl peptidase IV inhibitor . This compound has been extensively studied for its potential in the treatment of diabetes .

Target of Action

The primary targets of K-579 are Dipeptidyl Peptidase IV (DPP-4) and Glucagon-like peptide 1 receptor (GLP-1R) . DPP-4 is a key protein in glucose homeostasis and a pharmacological target in type 2 diabetes mellitus . GLP-1R is a receptor for glucagon-like peptide-1, a hormone that stimulates insulin secretion .

Mode of Action

K-579 acts as a DPP-4 inhibitor and a GLP-1R agonist . By inhibiting DPP-4, K-579 prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and thus help in controlling blood glucose levels . As a GLP-1R agonist, K-579 stimulates the GLP-1 receptor, promoting insulin secretion and suppressing glucagon release .

Biochemical Pathways

The action of K-579 affects the glucose-insulin regulation pathway . By inhibiting DPP-4 and activating GLP-1R, K-579 increases the levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon release, and slowed gastric emptying, all of which contribute to better control of blood glucose levels .

Pharmacokinetics

K-579 and its metabolites possess CYP3A4 inhibitory properties . The compound also exhibits high protein binding (>99%) .

Result of Action

The inhibition of DPP-4 and activation of GLP-1R by K-579 result in lowered blood glucose levels . This is achieved through increased insulin secretion, decreased glucagon release, and slowed gastric emptying . These effects make K-579 a potential therapeutic agent for the management of diabetes .

Preparation Methods

The synthesis of K 579 involves several steps, starting with the preparation of the pyrrolidine-2-carbonitrile core. This core is then functionalized with a pyrimidinylpiperidinyl group through a series of reactions, including amination and acylation. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. Industrial production methods for K 579 are designed to maximize yield and purity, often involving large-scale batch reactions and rigorous purification processes .

Chemical Reactions Analysis

K 579 undergoes various chemical reactions, including:

    Oxidation: K 579 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: K 579 can undergo substitution reactions, particularly at the pyrimidinyl and piperidinyl groups, to form various analogs. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. .

Scientific Research Applications

K 579 has a wide range of scientific research applications:

Comparison with Similar Compounds

K 579 is unique among dipeptidyl peptidase IV inhibitors due to its high potency and oral bioavailability. Similar compounds include:

Properties

IUPAC Name

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERPHRNGJBSFAP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431306
Record name UNII-74P4VV90RU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440100-64-1
Record name K-579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-74P4VV90RU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-579
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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